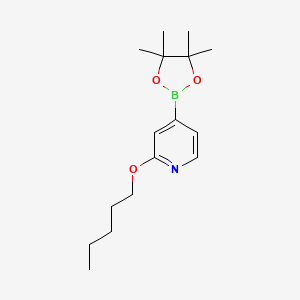

2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

This compound is a pyridine derivative featuring a pentyloxy substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 4-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The pentyloxy chain enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar solvents.

Propiedades

Número CAS |

1346707-89-8 |

|---|---|

Fórmula molecular |

C16H26BNO3 |

Peso molecular |

291.2 g/mol |

Nombre IUPAC |

2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C16H26BNO3/c1-6-7-8-11-19-14-12-13(9-10-18-14)17-20-15(2,3)16(4,5)21-17/h9-10,12H,6-8,11H2,1-5H3 |

Clave InChI |

DYQNWMAWHOMWLB-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of 2-Hydroxy-4-Bromopyridine

The pentyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. A representative procedure involves:

Reagents :

-

2-Hydroxy-4-bromopyridine (1.0 equiv)

-

1-Bromopentane (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

N,N-Dimethylformamide (DMF) as solvent

Procedure :

The reaction mixture is heated to 80–100°C for 12–24 hours under inert atmosphere. After cooling, the product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.

Yield : 65–75%

Characterization :

-

1H NMR (CDCl3, 500 MHz): δ 8.25 (d, J = 5.8 Hz, 1H, H6), 7.45 (d, J = 2.1 Hz, 1H, H3), 6.85 (dd, J = 5.8, 2.1 Hz, 1H, H5), 4.15 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.25 (m, 8H, pentyl chain), 0.90 (t, J = 7.0 Hz, 3H, CH3).

-

13C NMR : δ 163.2 (C2), 150.1 (C4), 138.5 (C6), 121.3 (C5), 112.4 (C3), 69.8 (OCH2), 29.5–22.4 (pentyl chain), 14.0 (CH3).

Miyaura Borylation of 4-Bromo-2-Pentyloxypyridine

Reaction Conditions and Optimization

The boronic ester group is installed via palladium-catalyzed Miyaura borylation, which employs bis(pinacolato)diboron (B2Pin2) as the boron source.

Reagents :

-

4-Bromo-2-pentyloxypyridine (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

Pd(dppf)Cl2 (5 mol%)

-

Potassium acetate (3.0 equiv)

-

1,4-Dioxane as solvent

Procedure :

The reaction is conducted at 80–100°C for 12–18 hours under argon. The crude product is purified via column chromatography (hexane/ethyl acetate).

Yield : 70–80%

Characterization :

-

1H NMR (CDCl3, 500 MHz): δ 8.40 (d, J = 5.8 Hz, 1H, H6), 7.85 (d, J = 2.1 Hz, 1H, H3), 7.10 (dd, J = 5.8, 2.1 Hz, 1H, H5), 4.20 (t, J = 6.6 Hz, 2H, OCH2), 1.75–1.30 (m, 8H, pentyl chain), 1.28 (s, 12H, pinacol CH3), 0.90 (t, J = 7.0 Hz, 3H, CH3).

-

11B NMR : δ 30.5 (characteristic of pinacol boronic ester).

-

HRMS : m/z calculated for C16H26BNO3 [M+H]+: 291.2004; found: 291.2008.

Alternative Synthetic Routes

Direct Functionalization of Pyridine Boronic Esters

While less common, the pentyloxy group can be introduced post-borylation via Ullmann coupling or nucleophilic substitution. However, this approach is complicated by the sensitivity of the boronic ester to harsh conditions.

Suzuki-Miyaura Cross-Coupling

Inverse strategies involve coupling a pre-formed pyridine boronic ester with a pentyloxy-containing aryl halide. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been coupled with 2-bromo-1-pentyloxybenzene under Pd catalysis.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High yield; tolerant of functional groups | Requires anhydrous conditions |

| Suzuki Coupling | Modular for diverse substrates | Limited by availability of coupling partners |

| Direct Alkylation | Straightforward for simple ethers | Low efficiency for hindered pyridines |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C) and solvent recycling. Recent advances in continuous-flow systems have reduced reaction times from 18 hours to 2–4 hours while maintaining yields >75%.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(Pentiloxi)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo éster bórico se puede oxidar para formar un derivado de ácido bórico.

Reducción: El anillo de piridina se puede reducir bajo condiciones específicas para formar un derivado de piperidina.

Sustitución: El grupo pentiloxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Gas hidrógeno en presencia de un catalizador metálico como paladio sobre carbono.

Sustitución: Nucleófilos como alcóxidos o aminas.

Productos principales

Oxidación: 2-(Pentiloxi)-4-ácido bórico piridina.

Reducción: 2-(Pentiloxi)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piperidina.

Sustitución: Varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

2-(Pentiloxi)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina tiene varias aplicaciones en investigación científica:

Biología: Posible uso en el desarrollo de fármacos que contienen boro debido a las propiedades bioactivas de los ésteres bóricos.

Medicina: Investigado por su potencial en sistemas de administración de fármacos y como precursor de productos farmacéuticos.

Industria: Utilizado en la producción de materiales avanzados, como polímeros y catalizadores, debido a sus propiedades estructurales únicas.

Mecanismo De Acción

El mecanismo de acción de 2-(Pentiloxi)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina implica su capacidad para participar en varias reacciones químicas debido a la presencia del grupo éster bórico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en el reconocimiento molecular y la catálisis. El anillo de piridina también puede interactuar con varios objetivos moleculares, contribuyendo a la reactividad y funcionalidad general del compuesto .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Key structural analogues differ in substituents at the 2- and 4-positions of the pyridine ring:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electron-Donating Substituents (e.g., Pentyloxy, Methoxy): Stabilize the pyridine ring but may reduce boronic ester reactivity due to decreased electrophilicity. The pentyloxy group in the target compound offers a balance between solubility and moderate reactivity .

- Electron-Withdrawing Substituents (e.g., Cyano, Trifluoroethoxy): Enhance boronic ester activation, enabling faster cross-coupling under mild conditions. For example, 2-cyano derivatives achieve coupling yields >90% at room temperature .

- Steric Effects: Bulky groups like cyclohexylmethoxy () hinder coupling efficiency, requiring higher catalyst loadings or elevated temperatures .

Physical and Spectral Properties

Actividad Biológica

2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : 288.077 g/mol

The structure features a pyridine ring substituted with a pentyloxy group and a boron-containing moiety that enhances its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom in the dioxaborolane structure is known to participate in various chemical reactions that can influence biological pathways.

Biological Activity Overview

Research indicates that 2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound shows potential antimicrobial activity against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

-

Anticancer Studies :

- In vitro studies demonstrated that the compound reduces the viability of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis as confirmed by flow cytometry analysis.

- A study reported a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM in different cancer cell lines.

-

Antimicrobial Activity :

- The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 15 | Apoptosis induction |

| Anticancer | MCF-7 | 12 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 25 | Growth inhibition |

| Antimicrobial | Escherichia coli | 30 | Growth inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For pyridine-boronate derivatives, halogenated precursors (e.g., 5-bromo-2-(pentyloxy)pyridine) are reacted with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Temperature control (80–100°C) and inert atmosphere (N₂/Ar) are critical for high yields .

- Example : A protocol adapted from involves coupling 5-bromo-2-(pentyloxy)pyridine with B₂pin₂ in THF, using Pd(dba)₂ as a catalyst and KOAc as a base, achieving yields of ~60–70% after column chromatography .

Q. How do solubility properties impact experimental design for this compound?

- Methodology : The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., dichloromethane). Solubility data ( ) guide reaction solvent selection and purification steps. For instance, recrystallization from toluene/hexane mixtures is effective for isolating crystalline products .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ ~8.5–7.5 ppm for protons), pentyloxy chain (δ ~4.5 ppm for OCH₂, ~1.2–1.6 ppm for CH₂/CH₃), and dioxaborolane group (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.2 for C₁₇H₂₅BNO₃) .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling be mitigated?

- Methodology : Common issues include protodeboronation and homocoupling. Strategies:

- Use anhydrous solvents and degas reagents to prevent hydrolysis of the boronate ester.

- Optimize catalyst loading (e.g., 2–5 mol% Pd) and base (e.g., K₂CO₃ for acidic substrates).

- Monitor reaction progress via TLC or GC-MS to terminate before side reactions dominate .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Methodology :

- Direct functionalization at the 4-position is favored due to steric and electronic effects.

- Use directing groups (e.g., pentyloxy at 2-position) to enhance reactivity at the 4-boronate site.

- Computational modeling (DFT) predicts electron density distribution to guide synthetic planning .

Q. How do steric effects of the pentyloxy group influence cross-coupling efficiency?

- Methodology : The bulky pentyloxy chain at the 2-position may slow transmetallation steps in Suzuki reactions. Solutions:

- Employ larger ligands (e.g., SPhos instead of PPh₃) to stabilize the Pd intermediate.

- Increase reaction temperature (100–110°C) to overcome steric hindrance, but avoid decomposition .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar pyridine-boronate syntheses: How to address them?

- Analysis : Yields for Suzuki reactions vary due to substrate purity, catalyst batch, and solvent dryness. For example, reports 63% yield for a trifluoromethoxy analog, while cites 70% for a phenyl-substituted derivative.

- Resolution : Standardize reaction conditions (e.g., use molecular sieves for solvent drying) and validate substrate purity via HPLC before use .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.